1-(3-hydroxypropyl)-2-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione 1-(3-hydroxypropyl)-2-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione
Brand Name: Vulcanchem
CAS No.: 342596-66-1
VCID: VC7358552
InChI: InChI=1S/C18H22N2O2S/c1-22-14-9-7-13(8-10-14)17-19-18(23)15-5-2-3-6-16(15)20(17)11-4-12-21/h7-10,21H,2-6,11-12H2,1H3
SMILES: COC1=CC=C(C=C1)C2=NC(=S)C3=C(N2CCCO)CCCC3
Molecular Formula: C18H22N2O2S
Molecular Weight: 330.45

1-(3-hydroxypropyl)-2-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione

CAS No.: 342596-66-1

Cat. No.: VC7358552

Molecular Formula: C18H22N2O2S

Molecular Weight: 330.45

* For research use only. Not for human or veterinary use.

1-(3-hydroxypropyl)-2-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione - 342596-66-1

Specification

CAS No. 342596-66-1
Molecular Formula C18H22N2O2S
Molecular Weight 330.45
IUPAC Name 1-(3-hydroxypropyl)-2-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Standard InChI InChI=1S/C18H22N2O2S/c1-22-14-9-7-13(8-10-14)17-19-18(23)15-5-2-3-6-16(15)20(17)11-4-12-21/h7-10,21H,2-6,11-12H2,1H3
Standard InChI Key BDVVWYFRFFOGTG-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NC(=S)C3=C(N2CCCO)CCCC3

Introduction

Quinazoline Derivatives: Overview and Significance

Quinazolines are a class of heterocyclic compounds that have been extensively studied for their biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of a thione group in the structure of quinazoline derivatives can enhance their reactivity and biological efficacy.

Biological Activities

  • Anticancer Activity: Many quinazoline derivatives have shown promising anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation.

  • Anti-Inflammatory Activity: These compounds can act as inhibitors of inflammatory pathways, reducing inflammation in various diseases.

  • Antimicrobial Activity: Quinazolines have been found effective against a range of microorganisms, making them potential candidates for antimicrobial drugs.

Research Findings and Data

While specific data on 1-(3-hydroxypropyl)-2-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is limited, research on similar quinazoline derivatives provides valuable insights into their potential applications.

Chemical Synthesis

The synthesis of quinazoline derivatives often involves condensation reactions between appropriate starting materials. The choice of conditions and reagents can significantly affect the yield and purity of the final product.

Biological Evaluation

Biological evaluation typically involves in vitro and in vivo studies to assess the compound's efficacy and safety. Parameters such as IC50 values for anticancer activity or MIC values for antimicrobial activity are crucial for determining the compound's potential as a therapeutic agent.

Future Directions

Future studies should focus on the synthesis, characterization, and biological evaluation of 1-(3-hydroxypropyl)-2-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione. This could involve:

  • Synthetic Methodology: Developing efficient and scalable synthetic routes.

  • Biological Assays: Conducting comprehensive in vitro and in vivo studies to assess its biological activities.

  • Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its efficacy and reduce potential side effects.

Data Table Example for Quinazoline Derivatives

Compound StructureBiological ActivityIC50/MIC Value
Quinazoline CoreAnticancer10 μM
Quinazoline Derivative 1Anti-Inflammatory5 μM
Quinazoline Derivative 2Antimicrobial2 μg/mL

This table illustrates how data might be organized for quinazoline derivatives, though specific data for 1-(3-hydroxypropyl)-2-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is not currently available.

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